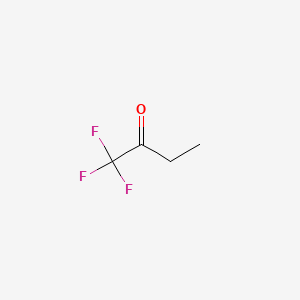

1,1,1-Trifluoro-2-butanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42602. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1-trifluorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-2-3(8)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVHMPFSDVNFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959050 | |

| Record name | 1,1,1-Trifluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381-88-4 | |

| Record name | 1,1,1-Trifluoro-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 381-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-Trifluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trifluoro-2-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIFLUORO-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU2S3EQD9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1,1,1-Trifluoro-2-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1,1-trifluoro-2-butanone, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details established synthetic methodologies, including experimental protocols, and presents a thorough analysis of its spectroscopic and physical properties.

Introduction

This compound, also known as ethyl trifluoromethyl ketone, is a fluorinated organic compound with significant applications in organic synthesis. Its trifluoromethyl group imparts unique chemical and physical properties, making it a valuable building block for introducing fluorine into more complex molecules. This guide will explore the primary methods for its preparation and the analytical techniques used for its characterization.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Grignard reaction of an ethylmagnesium halide with a trifluoroacetyl derivative. An alternative route involves the reaction of trifluoroacetic acid with an appropriate organometallic reagent.

Synthesis Pathway: Grignard Reaction

The primary industrial synthesis involves the reaction of ethyl trifluoroacetate (B77799) with ethylmagnesium bromide.

Physical and chemical properties of 1,1,1-Trifluoro-2-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1,1-Trifluoro-2-butanone, a fluorinated ketone of significant interest in synthetic chemistry and drug discovery. The inclusion of a trifluoromethyl group imparts unique electronic properties to the molecule, enhancing its reactivity and utility as a versatile building block.

Core Physical and Chemical Properties

This compound is a colorless liquid with a molecular formula of C₄H₅F₃O.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₅F₃O | [2] |

| Molecular Weight | 126.08 g/mol | [2] |

| Boiling Point | 44-45 °C / 50-51 °C | [3][4] |

| Density | 0.929 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.322 | [4] |

| Flash Point | -17 °C to -17.8 °C (closed cup) | |

| Melting Point | No data available | |

| Solubility | Soluble in many common organic solvents. | [5] |

| CAS Number | 381-88-4 | [2][4] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. However, based on its chemical structure and data from analogous compounds, the expected spectral characteristics are outlined below.

¹H NMR

The proton NMR spectrum is expected to show two main signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) adjacent to the methyl group, and a triplet for the terminal methyl protons (-CH₃). The quartet will be further split by the fluorine atoms (quartet of triplets).

¹³C NMR

The carbon NMR spectrum is expected to display four distinct signals corresponding to the four carbon environments: the trifluoromethyl carbon, the carbonyl carbon, the methylene carbon, and the methyl carbon. The signal for the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon is expected at the most downfield position.[6]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1715-1740 cm⁻¹.[7] The presence of the C-F bonds will also give rise to strong absorption bands in the fingerprint region.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 126. Key fragmentation patterns would likely involve the loss of the ethyl group ([M-29]⁺) and the trifluoromethyl group ([M-69]⁺), resulting in significant peaks at m/z = 97 and m/z = 57, respectively.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported, often involving the reaction of an organometallic reagent with a trifluoroacetyl derivative. One common approach is the reaction of ethylmagnesium bromide with trifluoroacetic acid or its derivatives.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

Trifluoroacetic acid

-

Hydrochloric acid (aqueous solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether under an inert atmosphere.

-

Reaction with Trifluoroacetic Acid: Cool the Grignard reagent in an ice bath and slowly add a solution of trifluoroacetic acid in anhydrous diethyl ether from the dropping funnel.

-

Work-up: After the addition is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts.

-

Drying and Solvent Removal: Dry the combined organic layers over a suitable drying agent, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation.

Caption: Synthetic workflow for this compound.

Purification Protocol

Purification of this compound is typically achieved by fractional distillation under atmospheric pressure.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Distillation: Place the crude this compound in the distillation flask with a few boiling chips. Heat the flask gently using a heating mantle.

-

Fraction Collection: Carefully monitor the temperature at the head of the fractionating column. Collect the fraction that distills at the boiling point of this compound (approximately 44-51 °C).

-

Storage: Store the purified product in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Caption: Purification workflow for this compound.

Chemical Reactivity and Stability

The presence of the highly electronegative trifluoromethyl group significantly influences the chemical reactivity of the adjacent carbonyl group. This "trifluoromethyl effect" renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to its non-fluorinated analog, 2-butanone (B6335102).

Key Reactions:

-

Nucleophilic Addition: Readily undergoes addition reactions with various nucleophiles, such as organometallic reagents and amines.

-

Reduction: Can be reduced to the corresponding alcohol, 1,1,1-trifluoro-2-butanol, using standard reducing agents like sodium borohydride.

-

Enolate Formation: The protons on the methylene group are acidic and can be removed by a suitable base to form an enolate, which can then participate in various alkylation and condensation reactions.

Stability:

This compound is a stable compound under standard laboratory conditions. However, it is a flammable liquid and should be handled with appropriate safety precautions. It is important to avoid contact with strong oxidizing agents and strong bases.

Caption: Key reactivity pathways of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from open flames and sparks. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. In case of contact, flush the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. 2-?Butanone, 1,?1,?1-?trifluoro-(381-88-4) 1H NMR spectrum [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. This compound | 381-88-4 [chemicalbook.com]

- 5. treenablythe.weebly.com [treenablythe.weebly.com]

- 6. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. eng.uc.edu [eng.uc.edu]

Spectroscopic Profile of 1,1,1-Trifluoro-2-butanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1,1,1-Trifluoro-2-butanone (CAS No. 381-88-4). The information presented herein is essential for the identification, characterization, and quality control of this important fluorinated ketone in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2.85 | Quartet (q) | 7.4 | -CH₂- |

| 1.15 | Triplet (t) | 7.4 | -CH₃ |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 195.5 (q, J = 36 Hz) | C=O |

| 115.8 (q, J = 291 Hz) | -CF₃ |

| 33.2 | -CH₂- |

| 7.3 | -CH₃ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2990 | Medium | C-H stretch (alkane) |

| 1765 | Strong | C=O stretch (ketone) |

| 1470 | Medium | C-H bend (alkane) |

| 1380 | Medium | C-H bend (alkane) |

| 1100-1300 | Strong, Broad | C-F stretch |

Sample phase: Liquid film

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 126 | 25 | [M]⁺ (Molecular Ion) |

| 97 | 100 | [M - C₂H₅]⁺ |

| 69 | 80 | [CF₃]⁺ |

| 57 | 40 | [C₂H₅CO]⁺ |

| 29 | 50 | [C₂H₅]⁺ |

Ionization method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes and vials

Instrumentation:

-

300 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and determine the chemical shifts and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

-

This compound

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer

Procedure (Liquid Film Method):

-

Sample Preparation: Place one to two drops of neat this compound onto a clean, dry salt plate.

-

Assemble Sample Cell: Place a second salt plate on top of the first to create a thin liquid film.

-

Data Acquisition:

-

Place the sample assembly in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of this compound.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol (B129727) or dichloromethane) if using a direct injection method

Instrumentation:

-

Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Procedure (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program to separate the analyte from any impurities and the solvent.

-

-

MS Detection:

-

The eluent from the GC is introduced into the EI source of the mass spectrometer.

-

The standard electron energy for EI is 70 eV.

-

Acquire mass spectra over a mass range of, for example, m/z 10-200.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Determine the relative intensities of the observed ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow of how each spectroscopic technique contributes to the structural elucidation of this compound.

Caption: Workflow of Spectroscopic Data Integration for Structural Elucidation.

This diagram illustrates how data from NMR, IR, and Mass Spectrometry are combined to determine the chemical structure of this compound.

Caption: Key Fragmentation Pathways of this compound in Mass Spectrometry.

This diagram shows the major fragmentation patterns observed in the electron ionization mass spectrum of this compound, including the formation of key fragment ions.

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of 1,1,1-Trifluoro-2-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 1,1,1-Trifluoro-2-butanone. It is designed to serve as a practical resource for researchers and professionals in drug development and related scientific fields who utilize NMR spectroscopy for structural elucidation and characterization of fluorinated organic compounds. This document details the expected spectral parameters, provides a robust experimental protocol, and outlines the logical workflow for a thorough NMR analysis of this compound.

Introduction to the NMR Spectroscopy of this compound

This compound is a fluorinated ketone of significant interest in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl (-CF₃) group in close proximity to a carbonyl group and an ethyl moiety gives rise to a distinct and informative set of signals in both proton (¹H) and fluorine-19 (¹⁹F) NMR spectra. A detailed analysis of these spectra provides unambiguous confirmation of the molecular structure, including chemical environment and connectivity of the nuclei.

The ¹H NMR spectrum is characterized by signals corresponding to the ethyl group protons, which are influenced by the neighboring carbonyl and trifluoromethyl groups. The ¹⁹F NMR spectrum provides a direct probe of the fluorine environment, which is highly sensitive to the electronic effects of the adjacent carbonyl group. The interplay and coupling between the proton and fluorine nuclei are key features of the NMR analysis of this molecule.

Predicted ¹H and ¹⁹F NMR Spectral Data

The following tables summarize the expected quantitative data for the ¹H and ¹⁹F NMR analysis of this compound. These values are based on typical chemical shift ranges and predicted coupling patterns.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₂- | ~2.8 | Quartet (q) | 2H | ³J(H,H) ≈ 7.3 |

| -CH₃ | ~1.1 | Triplet (t) | 3H | ³J(H,H) ≈ 7.3 |

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Nuclei | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | ~ -82 | Singlet (s) | N/A |

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following sections outline the recommended methodologies for sample preparation and instrument parameters for the ¹H and ¹⁹F NMR analysis of this compound.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a commonly used and suitable solvent for this compound due to its ability to dissolve the compound and its minimal interference in the ¹H NMR spectrum.

-

Sample Concentration: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H NMR, with its chemical shift set to 0.00 ppm. For ¹⁹F NMR, an external standard such as trifluoroacetic acid (TFA) or hexafluorobenzene (B1203771) (C₆F₆) can be used, or the instrument can be referenced internally to the deuterium (B1214612) lock frequency.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Transfer the prepared solution into the NMR tube.

NMR Instrument Parameters

The following are suggested starting parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and desired resolution.

Table 3: Recommended ¹H NMR Instrument Parameters

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Sequence | Standard 1D Proton |

| Number of Scans | 16-64 |

| Relaxation Delay | 1.0 s |

| Acquisition Time | 2.0 s |

| Spectral Width | 16 ppm |

| Temperature | 298 K |

Table 4: Recommended ¹⁹F NMR Instrument Parameters

| Parameter | Value |

| Spectrometer Frequency | 376 MHz (for a 400 MHz ¹H instrument) |

| Pulse Sequence | Standard 1D Fluorine |

| Number of Scans | 64-256 |

| Relaxation Delay | 1.0 s |

| Acquisition Time | 1.0 s |

| Spectral Width | -60 to -100 ppm |

| Temperature | 298 K |

| Decoupling | Proton-decoupled |

Logical Workflow for NMR Analysis

The structural elucidation of this compound using NMR spectroscopy follows a logical progression of steps. This workflow ensures a comprehensive analysis of the spectral data.

Caption: Logical workflow for the NMR analysis of this compound.

Interpretation of Spectra

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the ethyl group.

-

Methylene (B1212753) Protons (-CH₂-): The protons of the methylene group are adjacent to the electron-withdrawing carbonyl group, which deshields them, causing them to resonate at a higher chemical shift (downfield), predicted to be around 2.8 ppm. These protons are coupled to the three protons of the adjacent methyl group, resulting in a quartet based on the n+1 rule (3+1=4).

-

Methyl Protons (-CH₃): The protons of the terminal methyl group are further from the carbonyl group and are therefore more shielded, appearing at a lower chemical shift (upfield), predicted to be around 1.1 ppm. These protons are coupled to the two protons of the adjacent methylene group, leading to a triplet (2+1=3).

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a clear and unambiguous signal for the trifluoromethyl group.

-

Trifluoromethyl Fluorines (-CF₃): The three fluorine atoms of the -CF₃ group are chemically equivalent and are deshielded by the adjacent carbonyl group. They are expected to appear as a single sharp peak (a singlet) in the proton-decoupled ¹⁹F NMR spectrum, at a chemical shift of approximately -82 ppm relative to CFCl₃. The absence of coupling to the ethyl protons in the proton-decoupled spectrum simplifies the signal to a singlet. In a proton-coupled ¹⁹F spectrum, a very small long-range coupling (⁴J(H,F)) might be observable, but it is often unresolved.

Conclusion

The combined ¹H and ¹⁹F NMR analysis of this compound provides a powerful and definitive method for its structural characterization. The distinct chemical shifts, integration values, and coupling patterns observed in the spectra allow for the unambiguous assignment of all proton and fluorine environments within the molecule. The experimental protocols and analytical workflow presented in this guide offer a robust framework for obtaining and interpreting high-quality NMR data for this and similar fluorinated compounds, which is essential for quality control, reaction monitoring, and structural verification in research and drug development.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,1,1-Trifluoro-2-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1,1,1-Trifluoro-2-butanone (CF₃COCH₂CH₃). Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide outlines the theoretically derived fragmentation pathways based on established principles of mass spectrometry, including the fragmentation of ketones and the influence of the trifluoromethyl group. The information presented herein is intended to serve as a valuable resource for the identification and structural elucidation of fluorinated ketones.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted to be characterized by several key fragment ions resulting from the cleavage of bonds adjacent to the carbonyl group, a process known as α-cleavage. The molecular weight of this compound is 126.08 g/mol .[1][2][3] The proposed major ions and their estimated relative abundances are summarized in the table below.

| m/z | Proposed Fragment Ion | Proposed Structure | Estimated Relative Abundance (%) |

| 126 | [C₄H₅F₃O]⁺˙ | [CF₃COCH₂CH₃]⁺˙ | 15 |

| 97 | [C₃H₂F₃O]⁺ | [CF₃CO]⁺ | 100 |

| 69 | [CF₃]⁺ | [CF₃]⁺ | 40 |

| 57 | [C₃H₅O]⁺ | [CH₃CH₂CO]⁺ | 80 |

| 29 | [C₂H₅]⁺ | [CH₃CH₂]⁺ | 60 |

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is primarily driven by the localization of the positive charge on the oxygen atom of the carbonyl group upon ionization. This is followed by the characteristic α-cleavage of the adjacent carbon-carbon bonds.[4][5][6]

Two primary α-cleavage pathways are proposed:

-

Cleavage of the C-C bond between the carbonyl carbon and the ethyl group: This is predicted to be a major fragmentation pathway, leading to the formation of a stable acylium ion, [CF₃CO]⁺, with an m/z of 97. This ion is expected to be the base peak in the spectrum due to the electron-withdrawing effect of the trifluoromethyl group, which stabilizes the positive charge on the carbonyl carbon. The other product of this cleavage is an ethyl radical (•CH₂CH₃).

-

Cleavage of the C-C bond between the carbonyl carbon and the trifluoromethyl group: This cleavage would result in the formation of the ethylcarbonyl cation, [CH₃CH₂CO]⁺, with an m/z of 57, and a trifluoromethyl radical (•CF₃). This is also expected to be a significant peak.

Further fragmentation of the initial ions can also occur:

-

The [CF₃CO]⁺ ion (m/z 97) can lose a neutral carbon monoxide (CO) molecule to form the trifluoromethyl cation, [CF₃]⁺, at m/z 69.

-

The molecular ion could also undergo cleavage to lose the ethyl group, forming the [M - C₂H₅]⁺ ion, which corresponds to the acylium ion at m/z 97. Alternatively, direct formation of the ethyl cation, [C₂H₅]⁺, at m/z 29 is also a plausible pathway.

The following diagram illustrates these proposed fragmentation pathways.

Experimental Protocols

A standard procedure for analyzing a volatile compound like this compound by electron ionization mass spectrometry is as follows.

Instrumentation:

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source is typically used.[7] The GC facilitates the separation and purification of the analyte before its introduction into the MS.

Sample Preparation and Introduction:

-

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is prepared.

-

A small volume (typically 1 µL) of the solution is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.

-

The vaporized sample is carried by an inert carrier gas (e.g., helium) through the GC column, where it is separated from any impurities.

-

The eluted compound from the GC column is directly introduced into the ion source of the mass spectrometer.

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI)[7]

-

Electron Energy: 70 eV (a standard energy that allows for reproducible fragmentation patterns and comparison with spectral libraries)[7][8]

-

Ion Source Temperature: Typically maintained between 200-250 °C to prevent condensation of the analyte.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Scan Range: A mass-to-charge (m/z) range of approximately 20 to 200 amu is suitable to detect the molecular ion and the expected fragment ions.

-

Vacuum: The mass spectrometer is operated under a high vacuum (typically 10⁻⁶ to 10⁻⁷ torr) to ensure a long mean free path for the ions.[9]

This comprehensive guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation pattern and the detailed experimental protocol can aid researchers in the identification and characterization of this and similar fluorinated compounds.

References

- 1. scbt.com [scbt.com]

- 2. GSRS [precision.fda.gov]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 5. ochemacademy.com [ochemacademy.com]

- 6. fiveable.me [fiveable.me]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-depth Technical Guide to 1,1,1-Trifluoro-2-butanone (CAS Number: 381-88-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and synthetic methodologies related to 1,1,1-Trifluoro-2-butanone. This fluorinated ketone is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Core Chemical Properties

This compound, also known as ethyl trifluoromethyl ketone, is a colorless liquid with a characteristic sweet, fruity odor.[1][2] The presence of the trifluoromethyl group significantly influences its physical and chemical properties, imparting increased polarity and reactivity compared to its non-fluorinated analog, 2-butanone.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 381-88-4 |

| Molecular Formula | C₄H₅F₃O |

| Molecular Weight | 126.08 g/mol [2] |

| Appearance | Clear, colorless liquid[1][2] |

| Odor | Sweet, fruity[1][2] |

| Boiling Point | 50-51 °C |

| Density | 0.929 g/mL at 25 °C |

| Flash Point | -17.8 °C (closed cup) |

| Refractive Index | n20/D 1.322 |

| Solubility | Soluble in water[1] |

Safety and Handling

This compound is a highly flammable liquid and vapor. It is crucial to handle this compound in a well-ventilated area and away from ignition sources. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Class | Flam. Liq. 2 | Highly flammable liquid and vapor |

| Hazard Statement | H225 | Highly flammable liquid and vapor |

| Precautionary Statement | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Signal Word | Danger |

In case of exposure, it may cause skin and eye irritation.[1] Inhalation of high concentrations of vapor may lead to respiratory irritation.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with a common approach involving the reaction of a Grignard reagent with a trifluoroacetylating agent.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol describes the preparation of this compound from ethylmagnesium bromide and ethyl trifluoroacetate (B77799).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ethyl trifluoroacetate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent):

-

All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of bromoethane in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the bromoethane solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color and the formation of a cloudy solution indicates the start of the reaction.

-

Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray-black solution is the ethylmagnesium bromide reagent.

-

-

Reaction with Ethyl Trifluoroacetate:

-

Cool the freshly prepared ethylmagnesium bromide solution in an ice-water bath.

-

Prepare a solution of ethyl trifluoroacetate in anhydrous diethyl ether or THF in a separate dropping funnel.

-

Add the ethyl trifluoroacetate solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. A white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice-water bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

-

The crude product can be purified by fractional distillation to yield pure this compound.

-

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate in the synthesis of more complex fluorinated molecules. The trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates.[1]

Experimental Protocol: Example of a Subsequent Reaction

Due to the lack of specific, detailed experimental protocols for reactions using this compound in the initial search, a representative reaction type is presented here. Trifluoromethyl ketones can undergo nucleophilic addition to the carbonyl group.

Reaction: Nucleophilic Addition of a Grignard Reagent to this compound

This protocol outlines a general procedure for the addition of a Grignard reagent (e.g., methylmagnesium bromide) to this compound to form a tertiary alcohol.

Materials:

-

This compound

-

Methylmagnesium bromide (or other Grignard reagent) solution in THF/ether

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether or THF.

-

Cool the solution in an ice-water bath.

-

-

Addition of Grignard Reagent:

-

Slowly add the methylmagnesium bromide solution dropwise to the stirred solution of the ketone.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for another hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice-water bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Caption: Nucleophilic addition to this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its careful handling and application in well-designed synthetic routes can lead to the development of novel molecules with enhanced properties. This guide provides foundational information to aid researchers in the safe and effective use of this valuable compound.

References

An In-depth Technical Guide on the Molecular Structure and Computational Studies of 1,1,1-Trifluoro-2-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformational landscape, and computational analysis of 1,1,1-Trifluoro-2-butanone. The information presented herein is compiled from experimental spectroscopic studies and high-level quantum chemical calculations, offering valuable insights for researchers in medicinal chemistry, materials science, and related fields where fluorinated ketones are of interest.

Molecular Structure and Conformational Analysis

This compound (TFB) is a fluorinated ketone with the chemical formula CF₃COCH₂CH₃. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and conformational preferences compared to its non-fluorinated analog, 2-butanone.

Computational studies, specifically at the MP2/6-311++G(d,p) level of theory, have identified three low-energy conformers on the potential energy surface of TFB.[1][2][3] These conformers are distinguished by the dihedral angle along the carbon backbone. The three conformers correspond to dihedral angles of approximately 0°, 82.8°, and 119.2°.[1][2][3]

Of these, only the conformer with a dihedral angle of 0° (Conformer I) has been experimentally observed and characterized using chirped-pulse Fourier transform microwave spectroscopy.[1][2][3] This conformer, which features a planar carbon backbone, is the global minimum on the potential energy surface. The other two conformers, while predicted to be low in energy, were not observed in the supersonic jet expansion, suggesting they are less stable or that relaxation to the ground state is highly efficient.

Quantitative Molecular Structure Data

The following tables summarize the key quantitative data obtained from both experimental measurements and computational calculations for the conformers of this compound.

Table 1: Calculated and Experimental Rotational Constants and Dipole Moments

| Parameter | Conformer I (Calculated) | Conformer I (Experimental) | Conformer II (Calculated) | Conformer III (Calculated) |

| Rotational Constants (MHz) | ||||

| A | 4037.1 | 4039.834(2) | 3654.5 | 3215.8 |

| B | 1840.9 | 1841.139(1) | 1998.7 | 2154.3 |

| C | 1378.2 | 1378.435(1) | 1432.1 | 1543.2 |

| Dipole Moment (D) | ||||

| μa | 2.6 | - | 2.1 | 1.8 |

| μb | 0.8 | - | 1.5 | 1.9 |

| μc | 0.0 | - | 0.4 | 0.7 |

| μtotal | 2.7 | - | 2.6 | 2.6 |

Computational data from MP2/6-311++G(d,p) calculations. Experimental data for the parent isotopologue of Conformer I.

Table 2: Selected Geometric Parameters of this compound Conformers (Calculated)

| Parameter | Conformer I (0°) | Conformer II (82.8°) | Conformer III (119.2°) |

| Bond Lengths (Å) | |||

| C1-C2 | 1.515 | 1.517 | 1.516 |

| C2=O | 1.213 | 1.214 | 1.215 |

| C2-C3 | 1.521 | 1.523 | 1.524 |

| C3-C4 | 1.532 | 1.531 | 1.531 |

| C-F (avg) | 1.345 | 1.346 | 1.345 |

| Bond Angles (°) | |||

| C1-C2-O | 123.5 | 123.1 | 122.9 |

| C1-C2-C3 | 115.3 | 115.8 | 116.2 |

| O-C2-C3 | 121.2 | 121.1 | 120.9 |

| C2-C3-C4 | 112.1 | 110.8 | 110.3 |

| Dihedral Angle (°) | |||

| O=C2-C3-C4 | 0.0 | 82.8 | 119.2 |

Atom numbering: F₃C₁-C₂(=O)-C₃H₂-C₄H₃. Geometric parameters obtained from MP2/6-311++G(d,p) calculations.

Vibrational Frequencies (Calculated)

The harmonic vibrational frequencies for the three conformers were calculated at the MP2/6-311++G(d,p) level of theory. A selection of characteristic vibrational modes is presented below.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Conformer I (0°) | Conformer II (82.8°) | Conformer III (119.2°) |

| C=O Stretch | 1785 | 1783 | 1782 |

| CH₃ Asymmetric Stretch | 3045 | 3046 | 3047 |

| CH₃ Symmetric Stretch | 2965 | 2964 | 2963 |

| CH₂ Asymmetric Stretch | 2998 | 2995 | 2992 |

| CH₂ Symmetric Stretch | 2930 | 2928 | 2926 |

| CF₃ Asymmetric Stretch | 1185 | 1188 | 1190 |

| CF₃ Symmetric Stretch | 1150 | 1148 | 1146 |

| C-C-C Bend | 350 | 345 | 342 |

Barrier to Internal Rotation

For the experimentally observed Conformer I, the barrier to internal rotation of the terminal methyl group (V₃) was determined to be 9.380(5) kJ/mol.[1][2][3] This value provides insight into the rotational dynamics of the ethyl group.

Experimental Protocols

Rotational Spectroscopy

The experimental data for this compound was obtained using a combination of chirped-pulse Fourier transform microwave (cp-FTMW) and Balle-Flygare type FTMW spectrometers.

Sample Introduction: A sample of this compound was placed on a cotton wad in a tube upstream of the nozzle. A carrier gas, typically neon or argon, at a backing pressure of approximately 2 atm was passed over the sample. The resulting gas mixture was expanded into a vacuum chamber through a pulsed nozzle.

cp-FTMW Spectroscopy:

-

A chirped microwave pulse (e.g., 1-5 µs duration, spanning 8-18 GHz) was used to polarize the sample in the supersonic jet.

-

The subsequent free induction decay (FID) was recorded by a digital oscilloscope.

-

The FID was then Fourier transformed to obtain the frequency domain spectrum.

-

This technique allows for broadband spectral acquisition.

Balle-Flygare FTMW Spectroscopy:

-

For higher resolution and more accurate frequency measurements, a Balle-Flygare type spectrometer was employed.

-

In this setup, the supersonic jet is arranged coaxially with the cavity axis, leading to a Doppler splitting of the rotational transitions.

-

The average of the two Doppler components gives the rest frequency of the transition.

-

This method provides higher accuracy (typically ±1 kHz) compared to cp-FTMW.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1,1,1-Trifluoro-2-butanone Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties associated with key reactions of 1,1,1-Trifluoro-2-butanone. Given the increasing importance of fluorinated compounds in pharmaceuticals and materials science, a thorough understanding of their reaction thermodynamics is crucial for process optimization, reaction design, and the prediction of product stability. This document focuses on three core reaction types: thermal decomposition, keto-enol tautomerism, and nucleophilic addition.

While specific experimental thermodynamic data for this compound is not extensively available in public literature, this guide outlines the established experimental and computational methodologies for determining these properties. The provided quantitative data is illustrative, based on analogous compounds, and serves to demonstrate the expected thermodynamic trends and the application of the described protocols.

Thermal Decomposition of this compound

The thermal stability of a compound is a critical parameter in its handling, storage, and application. The thermal decomposition of this compound involves the cleavage of covalent bonds, leading to the formation of smaller, more stable molecules. The thermodynamics of this process dictate the temperature at which decomposition becomes significant and the nature of the products formed.

Thermodynamic Data

The key thermodynamic parameters for the thermal decomposition of this compound are the enthalpy of reaction (ΔH), the entropy of reaction (ΔS), and the Gibbs free energy of reaction (ΔG). These values determine the spontaneity and energy balance of the decomposition process. A doctoral dissertation by Michael Joseph Finnerty titled "The kinetics of the thermal decomposition of this compound" suggests a focus on this area, though specific thermodynamic values are not readily accessible.

Table 1: Illustrative Thermodynamic Data for the Thermal Decomposition of this compound

| Thermodynamic Parameter | Symbol | Illustrative Value (Gas Phase) | Units |

| Enthalpy of Reaction | ΔH° | > 0 (Endothermic) | kJ/mol |

| Entropy of Reaction | ΔS° | > 0 (Increase in moles of gas) | J/(mol·K) |

| Gibbs Free Energy of Reaction | ΔG° | Dependent on Temperature | kJ/mol |

Note: The illustrative values are based on the general principles of thermal decomposition of organic molecules, where bond breaking requires energy (endothermic) and typically results in an increase in the number of gaseous molecules (positive entropy change). The spontaneity of the reaction (negative ΔG°) is therefore highly dependent on temperature.

Experimental Protocol: Gas-Phase Kinetic Studies

The thermodynamic properties of the thermal decomposition of this compound can be determined experimentally by studying the kinetics of the reaction in the gas phase. A common method involves a static or flow reactor system coupled with analytical instrumentation to monitor the concentration of the reactant and products over time at various temperatures.

Experimental Workflow:

Caption: Workflow for the experimental determination of thermal decomposition kinetics.

Methodology:

-

Sample Preparation: A known concentration of this compound is prepared in a mixture with an inert gas.

-

Reaction: The gas mixture is introduced into a high-temperature reactor of a known volume, maintained at a constant temperature.

-

Monitoring: The concentrations of the reactant and products are monitored over time using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and quantification, or in-situ Fourier Transform Infrared (FTIR) spectroscopy.

-

Data Analysis: The rate constants (k) are determined at different temperatures. An Arrhenius plot (ln(k) vs. 1/T) is then constructed to determine the activation energy (Ea) and the pre-exponential factor (A). From these, the transition state thermodynamic parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) can be calculated.

Keto-Enol Tautomerism

Like other ketones with α-hydrogens, this compound exists in equilibrium with its enol tautomer. The trifluoromethyl group significantly influences the position of this equilibrium due to its strong electron-withdrawing nature.

Thermodynamic Data

The equilibrium between the keto and enol forms is governed by the change in Gibbs free energy (ΔG°taut). This, in turn, is a function of the enthalpy (ΔH°taut) and entropy (ΔS°taut) of tautomerization. For simple ketones, the keto form is generally more stable. However, the electron-withdrawing trifluoromethyl group can stabilize the enol form through intramolecular hydrogen bonding and by increasing the acidity of the α-proton.

Table 2: Illustrative Thermodynamic Data for the Keto-Enol Tautomerism of this compound

| Thermodynamic Parameter | Symbol | Illustrative Value (in CCl4) | Units |

| Enthalpy of Tautomerization | ΔH°taut | < 0 (Exothermic for enol formation) | kJ/mol |

| Entropy of Tautomerization | ΔS°taut | < 0 (Cyclic enol form is more ordered) | J/(mol·K) |

| Gibbs Free Energy of Tautomerization | ΔG°taut | < 0 (Favors enol form) | kJ/mol |

Note: These illustrative values reflect the expected trend for β-dicarbonyl compounds and other ketones with electron-withdrawing groups, where the enol form can be significantly stabilized.

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful tool for investigating the thermodynamics of keto-enol tautomerism. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.

Computational Workflow:

Caption: Workflow for computational determination of keto-enol tautomerism thermodynamics.

Methodology:

-

Structure Definition: The 3D structures of the keto and enol tautomers of this compound are built.

-

Geometry Optimization: The geometries of both tautomers are optimized to find the lowest energy conformations using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Thermodynamic Calculation: The electronic energies, ZPVE, and thermal corrections are used to calculate the standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°) of each tautomer.

-

Difference Calculation: The thermodynamic properties of the tautomerization reaction (ΔH°taut, ΔS°taut, and ΔG°taut) are calculated as the difference between the properties of the enol and keto forms.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound is susceptible to attack by nucleophiles. The strong electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to its non-fluorinated analog, 2-butanone.

Thermodynamic Data

The thermodynamics of nucleophilic addition are crucial for understanding the position of the equilibrium and the stability of the resulting adduct. The reaction is typically exothermic, and the change in entropy is usually negative as two molecules combine to form one.

Table 3: Illustrative Thermodynamic Data for the Nucleophilic Addition of a Hydride (from NaBH4) to this compound

| Thermodynamic Parameter | Symbol | Illustrative Value (in Ethanol) | Units |

| Enthalpy of Reaction | ΔH° | < 0 (Exothermic) | kJ/mol |

| Entropy of Reaction | ΔS° | < 0 (Decrease in number of species) | J/(mol·K) |

| Gibbs Free Energy of Reaction | ΔG° | < 0 (Spontaneous) | kJ/mol |

Note: These values are illustrative and based on the general principles of nucleophilic addition to ketones. The exact values will depend on the specific nucleophile and solvent used.

Experimental Protocol: Reaction Calorimetry

Reaction calorimetry is a direct method for measuring the enthalpy change of a reaction (ΔH). Isothermal titration calorimetry (ITC) or a simple solution calorimeter can be used for this purpose.

Reaction Scheme:

Caption: General pathway for nucleophilic addition to this compound.

Methodology:

-

Calorimeter Setup: A solution of this compound in a suitable solvent is placed in the reaction vessel of a calorimeter, which is maintained at a constant temperature.

-

Titration: A solution of the nucleophile (e.g., sodium borohydride) is incrementally injected into the reaction vessel.

-

Heat Measurement: The heat released or absorbed during the reaction is measured after each injection.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of the reactants. Fitting this data to a suitable binding model allows for the determination of the enthalpy of reaction (ΔH°). The Gibbs free energy (ΔG°) can be determined from the equilibrium constant (K), which can also be obtained from the ITC data. The entropy change (ΔS°) can then be calculated using the Gibbs-Helmholtz equation (ΔG° = ΔH° - TΔS°).

Conclusion

This technical guide has provided a framework for understanding and determining the thermodynamic properties of key reactions involving this compound. While a comprehensive set of experimental data for this specific compound is not yet available in the public domain, the outlined experimental and computational protocols offer robust methods for its determination. The illustrative data and reaction diagrams serve as a valuable resource for researchers, scientists, and drug development professionals working with this and other fluorinated ketones, enabling more informed decisions in synthesis, process development, and stability assessment. Further experimental and computational studies are encouraged to populate the thermodynamic landscape of this important fluorinated building block.

The Stereochemistry of Reactions Involving 1,1,1-Trifluoro-2-butanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group into organic molecules can profoundly alter their physical, chemical, and biological properties. This makes 1,1,1-Trifluoro-2-butanone a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The stereochemical outcome of reactions involving this ketone is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. This technical guide provides an in-depth overview of the stereoselective reactions of this compound, with a focus on asymmetric reduction, a key transformation for the synthesis of chiral fluorinated alcohols.

Asymmetric Reduction of this compound

The asymmetric reduction of the prochiral ketone this compound to the corresponding chiral alcohol, (R)- or (S)-1,1,1-trifluoro-2-butanol, is a critical transformation in medicinal chemistry. These chiral alcohols are versatile intermediates for the synthesis of more complex molecules with defined stereochemistry. Various methods have been developed for this purpose, including chemo- and biocatalysis.

Biocatalytic Reduction with Daucus carota

A particularly green, efficient, and highly stereoselective method for the reduction of prochiral ketones is the use of whole plant cells, with carrot (Daucus carota) root being a widely employed biocatalyst.[1][2][3] The enzymes present in carrot root, primarily alcohol dehydrogenases, can catalyze the reduction of a broad range of ketones to their corresponding secondary alcohols with high yields and excellent enantiomeric excess.[4][5] This method offers several advantages, including mild reaction conditions (aqueous medium, room temperature), environmental benignity, and operational simplicity.[2]

While specific data for the bioreduction of this compound using Daucus carota is not extensively documented in readily available literature, the successful reduction of a wide array of acetophenones, α-azido aryl ketones, and β-ketoesters with this system strongly suggests its applicability and high potential for excellent stereoselectivity.[2] The expected product would be the corresponding (S)-1,1,1-trifluoro-2-butanol, following Prelog's rule which is generally observed in such bioreductions.

Table 1: Representative Enantioselective Reduction of Various Ketones using Daucus carota

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

| 1 | Acetophenone | 1-Phenylethanol | 85 | >99 | (S) |

| 2 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 82 | >99 | (S) |

| 3 | α-Azidoacetophenone | 2-Azido-1-phenylethanol | 75 | 98 | (R) |

| 4 | Ethyl acetoacetate | Ethyl 3-hydroxybutyrate | 90 | 98 | (S) |

| 5 | Cyclohexanone | Cyclohexanol | 78 | >99 | (S) |

Data compiled from various sources demonstrating the general efficacy of Daucus carota in asymmetric ketone reduction.

Experimental Protocols

General Protocol for the Biocatalytic Reduction of a Prochiral Ketone using Daucus carota

This protocol provides a general methodology for the asymmetric reduction of a prochiral ketone, which can be adapted for this compound.

1. Preparation of the Biocatalyst:

-

Fresh, healthy carrots (Daucus carota) are thoroughly washed with tap water and then with distilled water.

-

The carrots are peeled and grated into a fine pulp.

2. Biotransformation Reaction:

-

In a suitable flask, the grated carrot pulp is suspended in distilled water (e.g., 100 g of carrot per 200 mL of water).

-

The prochiral ketone (e.g., this compound) is added to the suspension (typically at a concentration of 1-5 g/L).

-

The reaction mixture is then placed on an orbital shaker and agitated at a constant speed (e.g., 150-200 rpm) at room temperature (25-30 °C).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

3. Work-up and Product Isolation:

-

Upon completion of the reaction (typically 24-72 hours), the reaction mixture is filtered to remove the plant material.

-

The filtrate is then extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure chiral alcohol.

4. Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee) of the product is determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

Visualizations

Caption: Experimental workflow for the biocatalytic reduction of this compound.

Other Stereoselective Reactions

While asymmetric reduction is a cornerstone, other stereoselective reactions of this compound are of significant interest.

Organocatalyzed Aldol (B89426) Reaction

The development of organocatalysis has provided powerful tools for asymmetric C-C bond formation. Proline and its derivatives are effective catalysts for the direct asymmetric aldol reaction between ketones and aldehydes. While specific examples with this compound are not abundant, the general mechanism involves the formation of a chiral enamine intermediate from the ketone and the catalyst, which then reacts with the aldehyde in a stereocontrolled manner. The strong electron-withdrawing nature of the trifluoromethyl group in this compound can influence the reactivity and stereoselectivity of such reactions, making it an interesting substrate for further investigation in this area.

Caption: Generalized pathway for an organocatalyzed aldol reaction.

Conclusion

The stereoselective transformation of this compound is a vital area of research for the synthesis of valuable chiral building blocks. Biocatalysis using readily available and environmentally benign reagents like Daucus carota presents a highly promising and practical approach for the asymmetric reduction of this ketone to produce chiral 1,1,1-trifluoro-2-butanol with high enantioselectivity. Further exploration into other stereoselective reactions, such as organocatalyzed aldol and Michael additions, will undoubtedly expand the synthetic utility of this versatile fluorinated ketone, enabling the development of novel pharmaceuticals and advanced materials. The detailed protocols and workflows provided in this guide serve as a foundational resource for researchers venturing into the stereocontrolled chemistry of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient enantioselective reduction of ketones with Daucus carota root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Daucus carota L. mediated bioreduction of prochiral ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 1,1,1-Trifluoro-2-butanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1,1,1-trifluoro-2-butanone, a key building block for the introduction of the trifluoromethyl (CF₃) group into organic molecules. The presence of the electron-withdrawing CF₃ group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it a versatile substrate for a variety of organic transformations. This document outlines protocols for several key reactions, including the synthesis of trifluoromethyl-substituted heterocycles, Wittig reaction, aldol (B89426) condensation, Reformatsky reaction, and asymmetric reduction.

Synthesis of Trifluoromethyl-Substituted Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The introduction of a trifluoromethyl group can enhance their therapeutic potential. A common route to quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While this compound is not a 1,2-dicarbonyl, it can be readily converted in situ to a reactive α-dicarbonyl equivalent or a related species that cyclizes with o-phenylenediamines to afford 2-ethyl-3-(trifluoromethyl)quinoxaline.

Experimental Protocol: Synthesis of 2-ethyl-3-(trifluoromethyl)quinoxaline

This protocol is a representative procedure for the synthesis of trifluoromethylated quinoxalines.

Materials:

-

This compound

-

o-Phenylenediamine

-

Ethanol (B145695) (EtOH)

-

Acetic Acid (AcOH)

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in a mixture of ethanol (10 mL) and a catalytic amount of acetic acid.

-

Add this compound (1.1 mmol) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the desired 2-ethyl-3-(trifluoromethyl)quinoxaline.

Quantitative Data:

| Entry | Reactants | Product | Yield |

| 1 | This compound, o-Phenylenediamine | 2-ethyl-3-(trifluoromethyl)quinoxaline | Good |

Logical Relationship: Synthesis of Trifluoromethyl-Quinoxaline

Caption: Synthesis of a trifluoromethyl-quinoxaline.

Wittig Reaction for the Synthesis of Trifluoromethylated Alkenes

The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds. The reaction of this compound with a phosphorus ylide provides a route to trifluoromethyl-substituted alkenes, which are valuable intermediates in medicinal chemistry and materials science.

Experimental Protocol: Wittig Reaction of this compound

This protocol provides a general procedure for the Wittig olefination of this compound using a stabilized ylide.[1]

Materials:

-

This compound

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL).

-

Add (carbethoxymethylene)triphenylphosphorane (1.1 mmol) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting residue contains the product and triphenylphosphine (B44618) oxide. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the trifluoromethylated alkene.

Quantitative Data:

| Entry | Ylide | Product Stereochemistry | Yield |

| 1 | (Carbethoxymethylene)triphenylphosphorane | Predominantly (E)-isomer | High |

Experimental Workflow: Wittig Reaction

Caption: Workflow for the Wittig reaction.

Aldol Condensation for Carbon-Carbon Bond Formation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction. Due to the electron-withdrawing nature of the trifluoromethyl group, the α-protons of this compound are acidic and can be deprotonated to form an enolate, which can then react with an aldehyde.

Experimental Protocol: Aldol Condensation of this compound with an Aromatic Aldehyde

This is a general procedure for the base-catalyzed aldol condensation.[2]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

-

Ethanol (95%)

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2 M)

Procedure:

-

In a flask, combine the aromatic aldehyde (1.0 mmol) and this compound (1.2 mmol) in 95% ethanol (5 mL).

-

With stirring, add the aqueous NaOH solution dropwise at room temperature.

-

Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the α,β-unsaturated trifluoromethyl ketone.

Quantitative Data:

| Entry | Aldehyde | Product | Yield |

| 1 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-4,4,4-trifluoro-1-buten-3-one (expected) | Moderate to Good |

Note: Specific yield data for this reaction is not available in the provided search results. The expected yield is based on general aldol condensation procedures.[3]

Reaction Pathway: Aldol Condensation

Caption: Pathway of the Aldol Condensation.

Reformatsky Reaction for the Synthesis of β-Hydroxy Esters

The Reformatsky reaction allows for the formation of β-hydroxy esters from the reaction of an α-halo ester with a ketone in the presence of zinc. This compound serves as an excellent electrophile in this reaction.[4][5]

Experimental Protocol: Reformatsky Reaction with this compound

This protocol is adapted from a general procedure for the Reformatsky reaction.[4]

Materials:

-

This compound

-

Ethyl bromoacetate (B1195939)

-

Zinc dust (activated)

-

Toluene (B28343), anhydrous

-

Iodine (catalytic amount)

Procedure:

-

Activate zinc dust by stirring it with a catalytic amount of iodine in anhydrous toluene under reflux for 15-20 minutes, then cool to room temperature.

-

To the suspension of activated zinc, add a solution of ethyl bromoacetate (1.5 mmol) in anhydrous toluene.

-

Slowly add a solution of this compound (1.0 mmol) in anhydrous toluene to the reaction mixture.

-

Heat the reaction mixture to a gentle reflux for 1-2 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the β-hydroxy ester.

Quantitative Data:

| Entry | α-Halo Ester | Product | Yield |

| 1 | Ethyl bromoacetate | Ethyl 3-hydroxy-3-(trifluoromethyl)-pentanoate (expected) | Good |

Note: Specific yield data for this reaction is not available in the provided search results. The expected yield is based on general Reformatsky reaction procedures.[4]

Experimental Workflow: Reformatsky Reaction

References

Application Notes and Protocols: 1,1,1-Trifluoro-2-butanone as a Versatile Building Block for Trifluoromethylated Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,1,1-trifluoro-2-butanone as a key building block for the introduction of the trifluoromethyl (CF₃) group into a wide range of organic molecules. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making this compound a valuable precursor for the synthesis of trifluoromethylated compounds with applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The incorporation of a trifluoromethyl group can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2]

This document details several key chemical transformations of this compound, including the synthesis of trifluoromethylated pyrazoles, and protocols for Knoevenagel condensation, Baylis-Hillman, and Reformatsky reactions.

Key Properties of this compound

For ease of reference, the key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 381-88-4 |

| Molecular Formula | C₄H₅F₃O |

| Molecular Weight | 126.08 g/mol |

| Boiling Point | 50-51 °C |

| Density | 0.929 g/mL at 25 °C |

| Refractive Index | n20/D 1.322 |

Application 1: Synthesis of Trifluoromethylated Pyrazoles

Trifluoromethyl-substituted pyrazoles are a prominent structural motif in many pharmaceuticals and agrochemicals.[3] this compound serves as a readily available precursor for the synthesis of these valuable heterocycles through condensation with hydrazine (B178648) derivatives.

Logical Workflow for Pyrazole Synthesis

References

Application Notes and Protocols for the Synthesis of Trifluoromethyl-Containing Heterocycles Using 1,1,1-Trifluoro-2-butanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various trifluoromethyl-containing heterocycles, a critical structural motif in modern pharmaceuticals and agrochemicals. The protocols herein utilize 1,1,1-trifluoro-2-butanone, a versatile and readily available fluorinated building block. This document offers comprehensive experimental procedures, quantitative data, and visual diagrams of reaction pathways to facilitate the practical application of these synthetic strategies in a research and development setting.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

The reaction of β-dicarbonyl compounds with hydrazines is a classical and efficient method for the synthesis of pyrazoles. This compound can be readily converted to its corresponding β-dicarbonyl analogue, 1,1,1-trifluoro-2,4-pentanedione (B1197229), which serves as a direct precursor for the synthesis of 3-methyl-5-(trifluoromethyl)-1H-pyrazole.

General Reaction Pathway: Pyrazole Synthesis

Caption: General two-step synthesis of 3-methyl-5-(trifluoromethyl)-1H-pyrazole.

Experimental Protocol: Synthesis of 3-Methyl-5-(trifluoromethyl)-1H-pyrazole[1]

This protocol outlines the cyclocondensation of 1,1,1-trifluoro-2,4-pentanedione with hydrazine hydrate.

Materials:

-

1,1,1-Trifluoro-2,4-pentanedione

-

Hydrazine hydrate

Procedure:

-